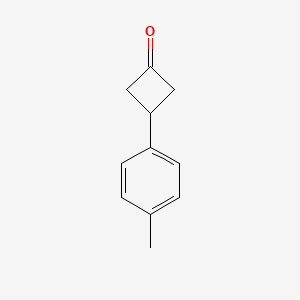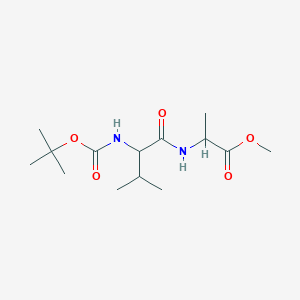
6-Hydroxybenzbromarone
Overview
Description
6-Hydroxybenzbromarone is a significant metabolite of benzbromarone, a well-known anti-gout agent. This compound has garnered attention due to its potent inhibitory effects on cell migration, tubulogenesis, and angiogenic sprouting. It is a more potent inhibitor of the Eyes Absent 3 (EYA3) protein compared to its parent compound, benzbromarone .
Mechanism of Action
Target of Action
6-Hydroxybenzbromarone is the major metabolite of Benzbromarone . Its primary target is the protein Eyes Absent 3 (EYA3) . EYA3 is a tyrosine phosphatase that plays a crucial role in endothelial cell migration and tube formation .
Mode of Action
This compound acts as an inhibitor of EYA3 . It binds to EYA3 and inhibits its tyrosine phosphatase activity . This inhibition disrupts the normal function of EYA3, leading to a decrease in endothelial cell migration and tube formation .
Biochemical Pathways
The inhibition of EYA3 by this compound affects the angiogenesis pathway . Angiogenesis is the process by which new blood vessels form from pre-existing vessels. By inhibiting EYA3, this compound disrupts this process, leading to a decrease in angiogenesis .
Pharmacokinetics
This compound is a metabolite of Benzbromarone, which is metabolized predominantly by cytochrome P450 2C9 (CYP2C9) . The oral clearance of Benzbromarone varies depending on the CYP2C9 genotype . The metabolic ratio (this compound/benzbromarone) in urine also varies depending on the CYP2C9 genotype .
Result of Action
As an anti-angiogenic agent, this compound has strong inhibitory effects on cell migration, tubulogenesis, and angiogenic sprouting . These effects are due to its inhibition of EYA3 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP2C9 could potentially affect the metabolism and efficacy of this compound . Additionally, genetic variations in CYP2C9 could also influence the drug’s action .
Biochemical Analysis
Biochemical Properties
6-Hydroxybenzbromarone interacts with the protein EYA3, acting as an inhibitor with an IC50 value of 21.5 μM . It also has strong inhibitory effects on cell migration, tubulogenesis, and angiogenic sprouting .
Cellular Effects
This compound has been shown to significantly inhibit cell migration, tubulogenesis, and angiogenic sprouting . It also reduces cell viability and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the protein EYA3, inhibiting its function . This leads to reduced cell migration, tubulogenesis, and angiogenic sprouting .
Temporal Effects in Laboratory Settings
It is known that it has a longer half-life and greater pharmacological potency than its parent compound, Benzbromarone .
Metabolic Pathways
This compound is a major metabolite of Benzbromarone, suggesting it is involved in the metabolic pathways of this parent compound . It is predominantly metabolized by cytochrome P450 2C9 (CYP2C9) .
Preparation Methods
6-Hydroxybenzbromarone is primarily synthesized as a metabolite of benzbromarone. The synthetic route involves the hepatic metabolism of benzbromarone, mainly through cytochrome P450 2C9 (CYP2C9). This process results in the formation of this compound, which has a longer half-life and greater pharmacological potency than benzbromarone .
Chemical Reactions Analysis
6-Hydroxybenzbromarone undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by cytochrome P450 enzymes, leading to the formation of reactive metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include cytochrome P450 enzymes, reducing agents, and nucleophiles. The major products formed from these reactions are typically more reactive metabolites, such as 2,6-dibromohydroquinone and mono-debrominated catechol .
Scientific Research Applications
6-Hydroxybenzbromarone has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolism of benzbromarone and its derivatives.
Biology: The compound is a potent inhibitor of EYA3, making it valuable in studies related to cell migration, tubulogenesis, and angiogenesis.
Medicine: Due to its anti-angiogenic properties, this compound is being explored for potential therapeutic applications in cancer treatment.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug metabolism studies
Comparison with Similar Compounds
6-Hydroxybenzbromarone is unique due to its potent inhibitory effects on EYA3 and its longer half-life compared to benzbromarone. Similar compounds include:
5-Hydroxybenzbromarone: Another metabolite of benzbromarone, but less potent in inhibiting EYA3.
1’-Hydroxybenzbromarone: Also a metabolite of benzbromarone, with unknown uricosuric effects
Properties
IUPAC Name |
(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-6-hydroxy-1-benzofuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2O4/c1-2-13-15(10-4-3-9(20)7-14(10)23-13)16(21)8-5-11(18)17(22)12(19)6-8/h3-7,20,22H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXBXMFVRKZOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(O1)C=C(C=C2)O)C(=O)C3=CC(=C(C(=C3)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152831-00-0 | |
| Record name | 6-Hydroxybenzbromarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152831000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxybenzbromarone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M7NUR5V9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of cytochrome P450 2C9 in the formation of 6-hydroxybenzbromarone?
A1: Cytochrome P450 2C9 (CYP2C9) plays a critical role in the metabolism of benzbromarone, the parent drug of this compound. Studies have shown that CYP2C9 is the primary enzyme responsible for the hydroxylation of benzbromarone, leading to the formation of this compound. [, ] This metabolic pathway is significant as it represents a major route of elimination for benzbromarone in humans. You can find more details about the influence of CYP2C9 genotypes on benzbromarone metabolism in the provided research. []
Q2: Besides this compound, what other metabolites are formed during benzbromarone metabolism?
A2: In addition to this compound, another major metabolite formed during benzbromarone metabolism is 1'-hydroxybenzbromarone. [] Several minor metabolites have also been identified, including 1'-oxobenzbromarone, 2'-hydroxybenzbromarone, 1',6-dihydroxybenzbromarone, and dihydroxy-aryl-benzbromarone. Interestingly, no debrominated metabolites have been detected. []
Q3: How is this compound eliminated from the body?
A3: Research indicates that both benzbromarone and its metabolites, including this compound, are primarily excreted through the bile rather than urine. [] This finding suggests that these compounds undergo significant hepatic metabolism and biliary excretion as the primary elimination pathway. []
Q4: Have any cases of impaired this compound formation been reported?
A4: Yes, there have been documented cases where individuals exhibit a deficiency in the formation of this compound during benzbromarone metabolism. [] This impaired metabolic pathway can have significant implications for the pharmacokinetics and potentially the efficacy of benzbromarone in these individuals.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3105287.png)

![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B3105293.png)

![4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide](/img/structure/B3105319.png)


![Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3105332.png)




![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)

